6-(Chloromethyl)pyridine-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
6-(chloromethyl)pyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO2S/c7-4-5-2-1-3-6(9-5)12(8,10)11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNYAUKKRIHFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)S(=O)(=O)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)pyridine-2-sulfonyl fluoride typically involves the chloromethylation of pyridine-2-sulfonyl fluoride. One common method includes the reaction of pyridine-2-sulfonyl fluoride with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)pyridine-2-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common due to the stability of the sulfonyl fluoride group.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Coupling reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or toluene.
Major Products
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups replacing the chloromethyl group.
Oxidation and reduction: Modified pyridine derivatives with altered oxidation states.
Coupling reactions: Biaryl or heteroaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
6-(Chloromethyl)pyridine-2-sulfonyl fluoride has several applications in scientific research:
Organic synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal chemistry: Potential precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological studies: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industrial applications: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)pyridine-2-sulfonyl fluoride involves the reactivity of its functional groups. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloromethyl group can also participate in nucleophilic substitution reactions, further diversifying its reactivity profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-(Chloromethyl)pyridine-2-sulfonyl fluoride and related pyridine-sulfonyl derivatives:
Key Findings:
Electrophilicity and Stability :
- Sulfonyl fluorides (e.g., hypothetical target compound) exhibit greater hydrolytic stability than sulfonyl chlorides (e.g., 6-methylpyridine-2-sulfonyl chloride ), making them preferable for aqueous reactions or biological targeting .
- The chloromethyl group at the 6-position may enhance electrophilicity compared to methyl or trifluoromethyl analogs, enabling selective alkylation in synthesis .
Substituent Effects :
- Fluorine vs. Chlorine : Fluorine at the 2-position (as in 6-fluoropyridine-2-sulfonyl chloride ) increases electronegativity and metabolic stability compared to chlorine.
- Trifluoromethyl Groups : The CF₃ group in 6-(trifluoromethyl)pyridine-2-sulfonyl chloride imparts lipophilicity and resistance to oxidative degradation, critical for agrochemicals.
Synthetic Utility :
- Sulfonyl chlorides (e.g., 6-methylpyridine-2-sulfonyl chloride ) are widely used to prepare sulfonamides via amine reactions, whereas sulfonyl fluorides are emerging in "click chemistry" for covalent protein modification.
- The methanesulfonyl group in 6-chloro-2-fluoro-3-methanesulfonyl-pyridine demonstrates versatility in forming hydrogen bonds, aiding kinase inhibitor design.
Reactivity Trends :
- Ortho-substituted derivatives (e.g., 6-chloro-2-fluoropyridine-3-sulfonyl chloride ) show steric hindrance, slowing hydrolysis but enhancing regioselectivity in nucleophilic attacks.
Biological Activity
6-(Chloromethyl)pyridine-2-sulfonyl fluoride is a compound of considerable interest in medicinal chemistry and biological research due to its unique structural features and reactivity. Its sulfonyl fluoride group is particularly significant for its role in enzyme inhibition and protein modification. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H7ClFNO2S, with a molecular weight of approximately 211.65 g/mol. The compound features a pyridine ring substituted with both a chloromethyl group and a sulfonyl fluoride group, which contributes to its reactivity profile.
| Property | Value |
|---|---|
| Molecular Formula | C7H7ClFNO2S |
| Molecular Weight | 211.65 g/mol |
| Functional Groups | Chloromethyl, Sulfonyl Fluoride |
The biological activity of this compound primarily arises from the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to their inhibition or modification. The chloromethyl group can also participate in nucleophilic substitution reactions, enhancing the compound's versatility in biological applications .
Enzyme Inhibition
Research indicates that this compound is employed in studies focusing on enzyme inhibition. The sulfonyl fluoride moiety has been shown to effectively modify various enzymes, impacting their activity and function. For instance, it has been used to investigate the inhibition mechanisms of serine proteases and kinases, highlighting its potential as a tool for probing enzyme function .
Protein Modification
The compound is also utilized in protein modification studies. By covalently attaching to specific amino acid residues such as lysine and serine, it can alter protein structure and function, making it valuable for chemical biology applications. This ability to modify proteins enables researchers to explore protein-protein interactions and signaling pathways in greater detail .
Case Studies
- Enzyme Targeting : One study demonstrated that this compound could selectively inhibit carbonic anhydrase II (CAII) by modifying its active site. This modification resulted in a significant decrease in enzymatic activity, underscoring the compound's potential as a selective inhibitor .
- Chemoproteomic Profiling : Another investigation utilized this compound in chemoproteomic workflows to identify novel protein targets. The study revealed that the compound could modify a range of kinases, providing insights into their regulatory mechanisms and potential therapeutic targets .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Key Differences |
|---|---|
| 6-(Bromomethyl)pyridine-2-sulfonyl fluoride | Contains a bromomethyl group instead of chloromethyl |
| 6-(Chloromethyl)pyridine-2-sulfonamide | Contains a sulfonamide group instead of sulfonyl fluoride |
| 2,6-Dichloropyridine | Lacks the sulfonyl fluoride group |
The presence of both chloromethyl and sulfonyl fluoride groups in this compound allows for distinct reactivity patterns compared to its analogs.
Q & A
Q. Basic
- ¹H/¹³C NMR : Identify chloromethyl (-CH2Cl, δ ~4.5–5.0 ppm) and sulfonyl fluoride (-SO2F, δ ~120–130 ppm for ¹⁹F NMR) groups. Compare shifts to analogous pyridine sulfonyl fluorides .
- IR Spectroscopy : Confirm S=O stretching (~1350–1200 cm⁻¹) and S-F vibrations (~800–700 cm⁻¹) .
- LC-MS/HPLC : Monitor purity and detect hydrolyzed byproducts (e.g., sulfonic acids) using reverse-phase columns and ESI-MS for mass validation .
How can reaction conditions be optimized to minimize hydrolysis of the sulfonyl fluoride group during synthesis?
Advanced
Hydrolysis is a major side reaction due to the electrophilic nature of -SO2F. Mitigation strategies include:
- Solvent Choice : Use anhydrous aprotic solvents (e.g., dichloromethane or DMF) to limit water ingress .
- Temperature Control : Conduct reactions at 0–25°C to slow hydrolysis kinetics while maintaining reactivity .
- Additives : Incorporate molecular sieves or desiccants (e.g., MgSO4) to scavenge trace moisture .
- In Situ Monitoring : Use ¹⁹F NMR to track -SO2F integrity and adjust conditions dynamically .
What are the mechanistic implications of the chloromethyl group’s reactivity in nucleophilic substitution reactions?
Advanced
The chloromethyl group (-CH2Cl) exhibits SN2 reactivity due to its primary alkyl halide structure. Key considerations:
- Steric Effects : Pyridine’s planar geometry minimizes steric hindrance, enabling efficient substitution with amines or thiols .
- Electronic Effects : Electron-withdrawing sulfonyl fluoride enhances the electrophilicity of adjacent -CH2Cl, accelerating nucleophilic attack .
- Side Reactions : Competing elimination (to form alkenes) can occur under basic conditions; use polar aprotic solvents and mild bases (e.g., K2CO3) to suppress this .
How do researchers resolve contradictions in spectroscopic data for novel derivatives of this compound?
Advanced
Contradictions often arise from overlapping signals or unexpected byproducts. Methodological solutions include:
- 2D NMR (COSY, HSQC) : Resolve signal overlap and assign protons/carbons unambiguously .
- X-ray Crystallography : Confirm molecular structure definitively, especially for stereoisomers or regiochemical ambiguities .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to validate assignments .
- Isotopic Labeling : Use deuterated analogs or ¹³C-enriched reagents to trace reaction pathways and identify intermediates .
What strategies are effective in analyzing substituent effects on the stability of this compound?
Q. Advanced
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds under inert atmospheres .
- Kinetic Studies : Monitor degradation rates in varied pH buffers to assess hydrolytic stability .
- Electron Density Mapping : Use Hammett constants (σ) to correlate substituent electronic effects with reaction rates (e.g., σ_meta for pyridine derivatives) .
How can researchers design experiments to explore the compound’s potential in bioconjugation or click chemistry?
Q. Advanced
- Thiol-Ene Reactions : Leverage the chloromethyl group for thiol-mediated conjugation under mild conditions (pH 7–8, RT) .
- Sulfonyl Fluoride-Specific Probes : React with serine hydrolases or tyrosine residues in proteins to study binding kinetics (e.g., via fluorescence quenching assays) .
- Orthogonal Reactivity : Combine with azide-alkyne cycloaddition (CuAAC) for multi-step functionalization without cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
